REACTION_CXSMILES
|
[CH3:1][C:2]([N+:15]([O-:17])=[O:16])([CH3:14])[CH:3](O)[C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1.S(Cl)([Cl:20])=O.C>C1C=CC=CC=1>[CH3:1][C:2]([N+:15]([O-:17])=[O:16])([CH3:14])[CH:3]([Cl:20])[C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1
|
Name
|
1,1-dimethyl-2-hydroxy-2-(3,4-methylenedioxyphenyl)nitroethane
|
Quantity
|
242.8 g
|
Type
|
reactant
|
Smiles
|
CC(C(C1=CC2=C(C=C1)OCO2)O)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which the mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled slightly
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
ADDITION
|
Details
|
dispersed in 150 ml of 2-propanol after which it
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed twice with cold 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude 1,1-dimethyl-2-chloro-2-(3,4-methylenedioxyphenyl)nitroethane as a light yellow solid, m.p. 63°-66° C (Yield 230.9 g)
|
Type
|
CUSTOM
|
Details
|
recrystallised from 402 ml of SDA-30
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C1=CC2=C(C=C1)OCO2)Cl)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181.6 g | |
YIELD: PERCENTYIELD | 79.6% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |